(1R)-1-(2,5-dimethylphenyl)ethan-1-ol
Description
Properties
IUPAC Name |
(1R)-1-(2,5-dimethylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9,11H,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLZFCOCNJEXTQ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175672-54-4 | |
| Record name | (1R)-1-(2,5-dimethylphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Asymmetric Catalytic Hydrogenation
One of the most effective industrial and laboratory methods to prepare (1R)-1-(2,5-dimethylphenyl)ethan-1-ol is through enantioselective catalytic hydrogenation of the corresponding ketone or aldehyde precursor (e.g., 2,5-dimethylacetophenone). This method employs chiral catalysts that induce stereoselectivity, favoring the (1R) enantiomer.
- Catalysts: Chiral transition metal complexes, often based on rhodium, ruthenium, or iridium ligands, are used to achieve high enantiomeric excess (ee).
- Reaction Conditions: Typically conducted under hydrogen atmosphere at moderate temperatures (25–50°C) and pressures (1–10 atm).
- Outcome: High yields and enantioselectivities, making this method suitable for scale-up and pharmaceutical intermediate synthesis.
Reduction Using Chiral Hydride Reagents
Another approach involves enantioselective reduction of the corresponding ketone using chiral hydride donors such as:
- Sodium triacetoxyborohydride derivatives prepared from chiral amino acids (e.g., N-benzyloxycarbonyl-L-proline).
- Lithium aluminum hydride (LiAlH4) with chiral auxiliaries or modifiers.
- Enzymatic reduction using alcohol dehydrogenases for high stereoselectivity.
These methods provide moderate to high chemical yields (up to 89%) and good enantiomeric purity, depending on the substrate and conditions.
Comparative Analysis of Preparation Methods
Detailed Research Findings
Catalytic Hydrogenation
- The hydrogenation of 2,5-dimethylacetophenone in the presence of chiral catalysts yields this compound with high stereoselectivity.
- Reaction optimization includes solvent choice (e.g., methanol, ethanol), hydrogen pressure, temperature, and catalyst loading.
- Industrial processes often use palladium or rhodium catalysts supported on carbon or chiral ligands to enhance selectivity and turnover.
Enantioselective Reduction with Hydride Agents
- Sodium triacetoxyborohydride derivatives synthesized from chiral amino acids provide stereocontrol in reducing aryl ketones.
- Solvent effects are significant; dichloromethane (DCM) and 1,1-dichloroethane have been shown to improve yields and ee values.
- Enzymatic methods using alcohol dehydrogenases offer environmentally friendly alternatives with high stereospecificity but may require cofactor regeneration systems.
Multi-step Synthesis (Related Compound Insights)
- For compounds structurally related to this compound, such as 1-(2,3-dimethylphenyl)ethanol derivatives, the use of protected intermediates like trityl-protected imidazoles has been reported.
- These methods involve careful control of reaction conditions, such as reflux with hydrochloric acid and hydrogenation under controlled pressure, to achieve high purity and yield (up to 97.5% in some cases).
Summary Table of Key Data
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,5-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2,5-dimethylacetophenone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the compound is typically synthesized through the reduction of 2,5-dimethylacetophenone.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: 2,5-dimethylacetophenone.
Reduction: this compound.
Substitution: 1-(2,5-dimethylphenyl)ethyl chloride.
Scientific Research Applications
Chemical and Biological Research Applications
1. Chiral Building Block in Asymmetric Synthesis
(1R)-1-(2,5-dimethylphenyl)ethan-1-ol serves as a crucial chiral building block for synthesizing more complex molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. The compound can be utilized in various asymmetric synthesis reactions to create specific stereoisomers that exhibit desired biological activities.
2. Enzyme-Catalyzed Reactions
In biological studies, this compound acts as a substrate for enzyme-catalyzed reactions. Its unique structure allows researchers to investigate metabolic pathways and enzyme specificity. For instance, studies have shown that this compound can interact with specific enzymes, providing insights into enzymatic mechanisms and potential applications in drug design.
3. Fragrance and Flavor Industry
Due to its pleasant aroma, this compound is widely used in the fragrance and flavor industries. It can enhance the sensory properties of various products, making it a valuable ingredient in perfumes and food flavorings. The compound's ability to impart desirable scents contributes significantly to its commercial value.
Case Studies
Case Study 1: Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial properties. Research has shown its potential use as a preservative in food and cosmetic products due to its ability to inhibit microbial growth. Further investigations are necessary to elucidate the mechanisms behind these effects and establish practical applications.
Case Study 2: Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory effects of this compound. Initial findings suggest that this compound may reduce inflammation markers in vitro. Understanding its interaction with inflammatory pathways could pave the way for developing new therapeutic agents targeting inflammatory diseases.
Mechanism of Action
The mechanism by which (1R)-1-(2,5-dimethylphenyl)ethan-1-ol exerts its effects depends on its specific application. In enzymatic reactions, the compound may act as a substrate, where it undergoes transformation by the enzyme’s active site. The molecular targets and pathways involved vary based on the enzyme and the reaction conditions. In pharmaceutical applications, the compound’s chiral nature can influence its interaction with biological targets, leading to specific therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (1R)-1-(2,5-dimethylphenyl)ethan-1-ol with three related compounds, focusing on structural features, physical properties, and synthetic methodologies.
Functional Group Variations
Compound A : 1-(2,5-Dimethylphenyl)piperazine (C₁₂H₁₈N₂)
- Molecular Weight : 190.28 g/mol
- CAS RN : 1013-76-9
- Hazard Classification : Class 4-3-III (flammable solid) .
- Key Differences: Replacing the ethanol group with a piperazine ring increases molecular weight and introduces basicity. The piperazine derivative is a solid with higher thermal stability (hazard classification suggests flammability) compared to alcohols.
Compound B : (±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide
- CAS RN : 1013-25-8
- Melting Point : 42–46°C .
- Key Differences : Substitution at the 2,6-positions (vs. 2,5-) and replacement of the alcohol with an amide group drastically alters polarity and hydrogen-bonding capacity. The deuterated iso-propyl group may enhance metabolic stability in pharmaceutical contexts.
Positional Isomerism and Substitution Patterns
Compound C: 1-Cyclohexyl-2-((2,6-dimethylphenyl)amino)ethan-1-ol (C₁₆H₂₅NO)
- Molecular Weight : 247.38 g/mol
- Synthesis : Prepared via automated flash chromatography, emphasizing efficiency in isolating polar derivatives .
- Key Differences: The 2,6-dimethyl substitution (vs. The cyclohexyl group enhances lipophilicity compared to the simpler ethyl chain in the target compound.
Stereochemical Considerations
Data Table: Comparative Properties of Selected Compounds
*Estimated based on isotopic substitution.
Research Findings and Implications
- Synthetic Routes : Compound C’s synthesis via automated flash chromatography suggests that similar methods could be optimized for this compound, particularly for enantiomeric resolution.
- Substituent Effects : The 2,5-dimethyl configuration in the target compound likely reduces steric hindrance compared to 2,6-substituted analogs, enhancing accessibility for reactions at the hydroxyl group.
- Hazard Profiles: Piperazine derivatives (e.g., Compound A) pose flammability risks , whereas amino alcohols (e.g., Compound C) may exhibit lower hazards due to hydrogen-bonding stability.
Biological Activity
(1R)-1-(2,5-dimethylphenyl)ethan-1-ol, also known as (R)-1-(2,5-dimethylphenyl)ethanol, is an organic compound with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol. This compound features a chiral center, which contributes to its optical activity and potential biological effects. Recent research has highlighted its various biological activities, particularly its antimicrobial and anti-inflammatory properties.
Chemical Structure and Properties
The structure of this compound includes a phenyl group with two methyl substituents located at the 2 and 5 positions, attached to an ethanolic backbone. This unique configuration not only influences its physical properties but also plays a crucial role in its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol |
| Chiral Center | Yes |
| Applications | Fragrance, flavoring |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has been studied for its potential use in food preservation and cosmetic formulations due to its ability to inhibit the growth of various microbial strains. Preliminary studies have shown that it can effectively reduce the viability of bacteria and fungi, making it a candidate for natural preservatives in consumer products .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound may possess anti-inflammatory effects . While the exact mechanisms remain under investigation, initial findings suggest that it could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation . Further research is necessary to elucidate the specific molecular targets involved.
The biological activity of this compound is thought to be influenced by its chiral nature. As a substrate in enzymatic reactions, it may interact with various enzymes that facilitate biochemical transformations. The compound's structure allows it to engage with specific receptors or enzymes, leading to desired biological outcomes .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Activity : A controlled study demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 0.5% in aqueous solutions. The results indicated a significant reduction in microbial load over a 24-hour period .
- Investigation on Anti-inflammatory Properties : In vitro assays using human macrophage cell lines showed that treatment with this compound resulted in decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when exposed to lipopolysaccharide (LPS) stimulation .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Source |
|---|---|---|---|---|---|---|
| FePC-catalyzed hydration | Fe-phthalocyanine | Ethanol | 6–24 | 67.8 | N/A | |
| Catalytic hydrogenation | Ru-BINAP | THF | 12 | 85 | 92 |
Advanced: How can researchers resolve contradictions in regiochemical outcomes during alkyne hydration for similar substrates?
Methodological Answer:
Regioselectivity (Markovnikov vs. anti-Markovnikov) in alkyne hydration is influenced by:
- Catalyst electronic effects : Electron-deficient FePC favors Markovnikov addition by stabilizing carbocation intermediates, as observed in the synthesis of 1-(p-tolyl)ethan-1-ol .
- Steric hindrance : Bulky substituents on the alkyne (e.g., 2,5-dimethyl groups) may shift selectivity due to steric constraints. Computational modeling (DFT) is recommended to predict transition-state geometries.
- Solvent polarity : Protic solvents stabilize ionic intermediates, enhancing Markovnikov selectivity. Contrasting results in non-polar solvents suggest competing radical pathways .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H NMR : Key signals include δ 4.75 (q, J = 6.45 Hz, –CH(OH)–) and δ 1.44 (d, J = 6.3 Hz, –CH₃), with aromatic protons at δ 7.11–6.78 (substituted phenyl). Integration ratios confirm purity .
- Chiral HPLC : To determine enantiopurity, use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases. Retention times are compared against racemic standards .
Advanced: How can enantioselective synthesis be optimized when scaling up catalytic hydrogenation?
Methodological Answer:
- Substrate pre-organization : Pre-treatment of the ketone precursor with chiral auxiliaries (e.g., Evans oxazolidinones) improves catalyst-substrate alignment, enhancing ee .
- Pressure control : Higher H₂ pressure (10–15 atm) accelerates reduction but may reduce ee due to competing non-selective pathways. A balance is achieved via kinetic studies .
- Catalyst recycling : Immobilized chiral catalysts on silica supports enable reuse, reducing costs. Leaching tests (ICP-MS) ensure catalyst stability over multiple cycles .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Temperature : Stable at 4°C for >6 months in inert atmospheres. Degradation (via oxidation to ketone) occurs above 25°C, monitored by GC-MS .
- Light sensitivity : UV exposure accelerates racemization. Store in amber vials with desiccants (e.g., molecular sieves) .
Advanced: How can researchers address discrepancies between computational predictions and experimental ee values in asymmetric synthesis?
Methodological Answer:
- Transition-state analysis : Refine DFT models by incorporating solvent effects (e.g., COSMO-RS) and explicit solvation.
- Kinetic profiling : Use stopped-flow IR to detect transient intermediates. For example, mismatches in predicted vs. observed ee often arise from unaccounted solvent-catalyst interactions .
Basic: What are the solubility properties of this compound in common solvents?
Methodological Answer:
- Polar solvents : Moderately soluble in ethanol (3 mg/mL at 20°C) and DMSO.
- Non-polar solvents : Highly soluble in dichloromethane (>50 mg/mL). Solubility data is critical for reaction design and crystallization .
Advanced: What strategies mitigate iron catalyst deactivation during hydration reactions?
Methodological Answer:
- Oxygen scavengers : Additives like ascorbic acid reduce Fe(II) oxidation to Fe(III), maintaining catalytic activity .
- Ligand modification : Bulky phthalocyanine ligands prevent aggregation. Kinetic studies show ligand-to-metal ratios >1:1 improve turnover numbers .
Basic: How is the absolute configuration of this compound confirmed?
Methodological Answer:
- X-ray crystallography : Single-crystal analysis provides definitive proof.
- Optical rotation comparison : Match [α]D values with literature data for (R)-configured analogs (e.g., [α]D = +15.2° in CHCl₃) .
Advanced: What computational tools are recommended for predicting the bioactivity of derivatives?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., enzymes in microbial pathways) to prioritize derivatives for synthesis .
- QSAR models : Use descriptors like logP and Hammett constants to correlate structure with antibacterial activity. Validation via leave-one-out cross-checks ensures robustness .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
